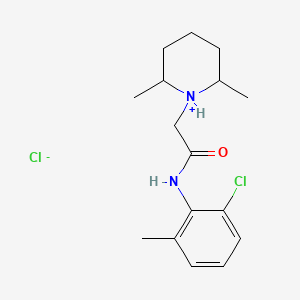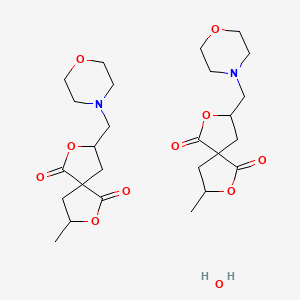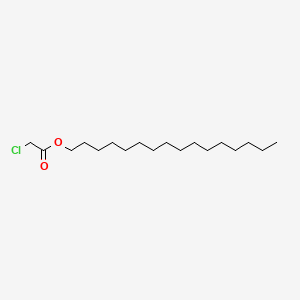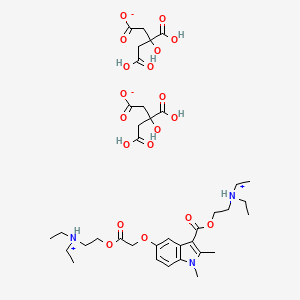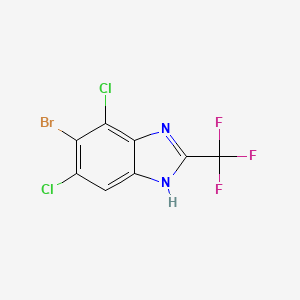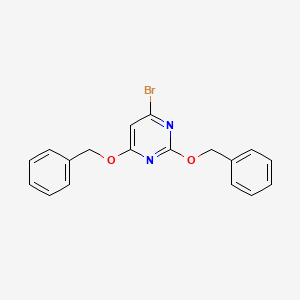
2,4-Bis(benzyloxy)-6-bromopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzyloxy)-6-bromopyrimidine is a chemical compound with the molecular formula C18H15BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 6 position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-bromopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxypyrimidine and benzyl bromide.
Formation of Benzyloxy Groups: The hydroxyl groups at the 2 and 4 positions of the pyrimidine ring are converted to benzyloxy groups through a nucleophilic substitution reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the 6 position of the pyrimidine ring using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(benzyloxy)-6-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6 position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form benzyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4-bis(benzyloxy)-6-azidopyrimidine or 2,4-bis(benzyloxy)-6-thiopyrimidine can be formed.
Coupling Products: Products with extended aromatic systems or functionalized pyrimidine derivatives.
Oxidation and Reduction Products: Corresponding aldehydes, carboxylic acids, or alcohols derived from the benzyloxy groups.
Aplicaciones Científicas De Investigación
2,4-Bis(benzyloxy)-6-bromopyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(benzyloxy)-6-bromopyrimidine depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate access.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including proteins and nucleic acids, affecting cellular pathways involved in growth, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
2,4-Bis(benzyloxy)-6-bromopyrimidine can be compared with other similar compounds, such as:
2,4-Bis(benzyloxy)-5-bromopyrimidine: Similar structure but with the bromine atom at the 5 position, leading to different reactivity and applications.
2,4-Bis(benzyloxy)-5-arylpyrimidines: These compounds have aryl groups at the 5 position and are studied for their potential as HSP90 inhibitors.
2,4-Bis(benzyloxy)phenyl derivatives: These compounds have similar benzyloxy groups but differ in the core structure, leading to variations in chemical and biological properties.
Propiedades
Número CAS |
70523-27-2 |
|---|---|
Fórmula molecular |
C18H15BrN2O2 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
4-bromo-2,6-bis(phenylmethoxy)pyrimidine |
InChI |
InChI=1S/C18H15BrN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 |
Clave InChI |
JVMANPYCAJCWPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


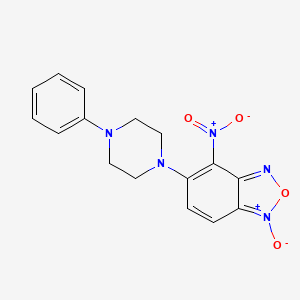
![Dibenzofuran-2-yl 4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoate](/img/structure/B13767643.png)

![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
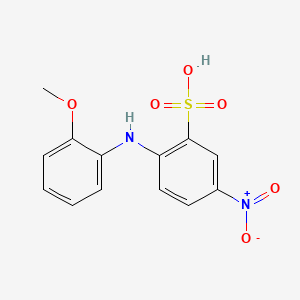


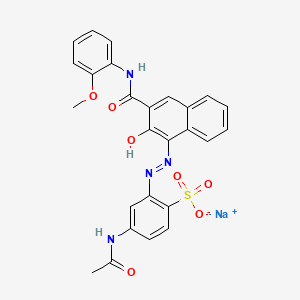
![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
